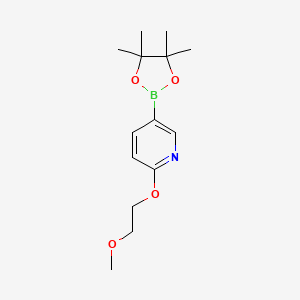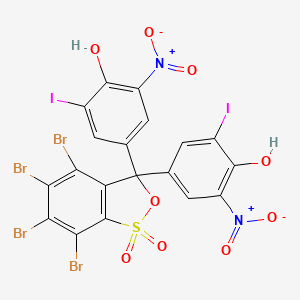
DIDNTB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide is a complex organic compound characterized by its multiple halogen substitutions and unique structural features
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, including flame retardants and polymers.
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-iodo-6-nitro-4-[4,5,6,7-tetrabromo-3-(4-hydroxy-3-iodo-5-nitrophenyl)-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]phenol” are currently unknown
Mode of Action
It is known that the compound can be used as a biochemical reagent for life science related research . The interaction of this compound with its targets, and the resulting changes, are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and its overall effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide typically involves multi-step organic reactions. The process begins with the bromination of a suitable precursor, followed by iodination and nitration steps. Each step requires specific reagents and conditions to ensure the selective introduction of halogen atoms and nitro groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and iodination processes, utilizing automated reactors to control reaction conditions precisely. The scalability of these methods ensures consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabromophenol Blue: Shares similar halogenation patterns but differs in its overall structure and applications.
4,5,6,7-Tetrabromo-1H-benzotriazole: Another halogenated compound with distinct properties and uses.
Uniqueness
4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide is unique due to its combination of bromine, iodine, and nitro groups, which confer specific reactivity and potential applications not found in similar compounds. Its structural complexity and versatility make it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-iodo-6-nitro-4-[4,5,6,7-tetrabromo-3-(4-hydroxy-3-iodo-5-nitrophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H6Br4I2N2O9S/c20-12-11-18(15(23)14(22)13(12)21)37(34,35)36-19(11,5-1-7(24)16(28)9(3-5)26(30)31)6-2-8(25)17(29)10(4-6)27(32)33/h1-4,28-29H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHYCKTXIQQVPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)I)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H6Br4I2N2O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does DIDNTB interact with albumin and what are the downstream effects?
A1: this compound binds to albumin with high affinity, resulting in a color change that can be measured to quantify albumin concentration. This binding is stronger at a pH of 1.8 compared to a pH of 7.0. The exact mechanism of interaction is not fully detailed in the provided research but involves non-covalent interactions. The dye exhibits greater specificity for albumin compared to other proteins, minimizing interference from other urinary components. [, ]
Q2: How does urine concentration affect the accuracy of albumin measurement using this compound-based dipsticks, and how can this be addressed?
A3: Urine concentration can significantly impact the accuracy of albumin measurements using dipsticks. Dilute urine samples may lead to falsely low albumin readings, while concentrated urine can result in falsely elevated results. To mitigate this, measuring the urine creatinine alongside albumin and calculating the albumin-to-creatinine ratio provides a more accurate assessment of albumin excretion, regardless of urine concentration. [] This ratio helps to normalize the albumin measurement, reducing both false-positive and false-negative results. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
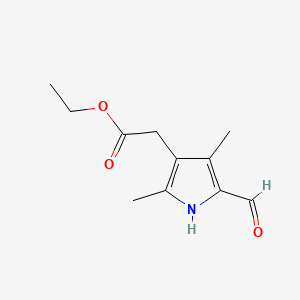
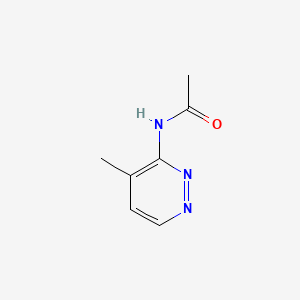

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)
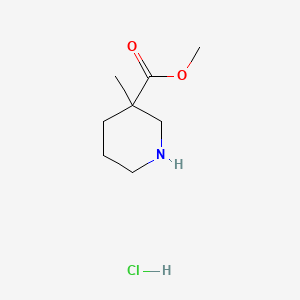
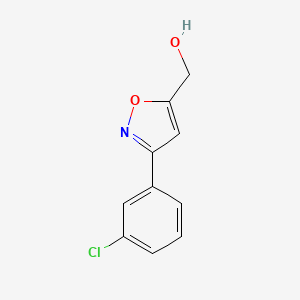
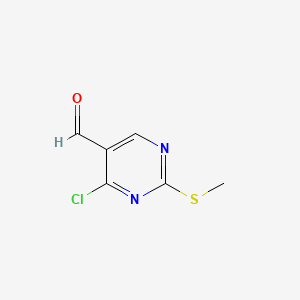
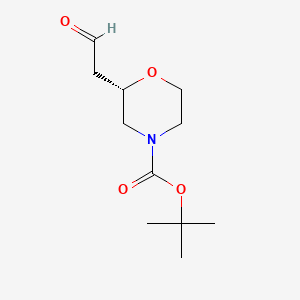
![Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B597749.png)
![Tert-butyl 4-(isoxazolo[5,4-c]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B597751.png)
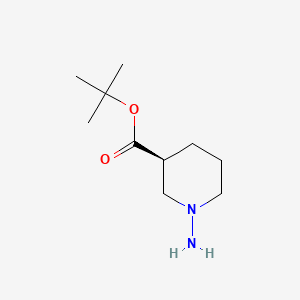
![6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B597754.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2-ethyl-7-methoxy-, syn- (9CI)](/img/new.no-structure.jpg)
